molecular formula C11H14N2O3S B2505257 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 144341-33-3

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2505257
CAS No.: 144341-33-3
M. Wt: 254.3
InChI Key: HEXHANQDPJNWJT-DHZHZOJOSA-N
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Description

2-Ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline (CAS 144341-33-3) is a chemical compound with a molecular formula of C11H14N2O3S and a molecular weight of 254.30 g/mol . This reagent features a unique structure combining an ethoxy-substituted aniline with an (E)-1-(methylsulfanyl)-2-nitroethenyl functional group, making it a valuable intermediate for synthetic organic chemistry . Compounds containing nitrovinyl and thioether motifs, similar to this one, are frequently explored in medicinal chemistry and materials science for their potential biological activities and as building blocks for more complex structures . The presence of the nitro group and the sulfur-based methylsulfanyl group on the ethenyl chain offers multiple reactive sites for further chemical modifications, including nucleophilic substitutions and cyclization reactions. This makes it a versatile precursor for developing novel chemical entities in research applications such as drug discovery and the synthesis of functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXHANQDPJNWJT-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the reaction of 2-ethoxyaniline with a suitable nitroethenylating agent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

  • Enzyme-Catalyzed Reactions : 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is utilized as a probe in studies related to enzyme-catalyzed reactions involving nitro and sulfanyl groups. This application is crucial for understanding biochemical pathways and enzyme mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Research indicates that compounds with similar motifs can show minimum inhibitory concentrations (MIC) around 256 µg/mL.

Industrial Applications

  • Material Development : The compound is explored in the development of new materials and chemical processes, particularly in industries focused on advanced materials and pharmaceuticals. Its unique properties enable the formulation of innovative products with enhanced performance characteristics.
  • Enzyme Interaction Study : A study investigated the interaction of this compound with various enzymes to understand its potential as an inhibitor in metabolic pathways relevant to diseases such as cancer.
  • Antimicrobial Efficacy : Research highlighted that derivatives of the compound demonstrated notable antimicrobial activity, paving the way for further exploration in pharmaceutical applications aimed at treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to changes in enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

  • Structural Differences :
    • The ethoxy group in the target compound is replaced with a decyl chain (C10H21) at the para position.
    • The nitroethenyl group adopts a (Z)-configuration instead of (E).
  • Impact on Properties: Molecular Formula: C19H30N2O2S (vs. ~C11H13N2O3S for the target compound). The hydrophobic decyl chain enhances lipophilicity, likely increasing solubility in non-polar solvents.

4-Methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

  • Structural Differences :
    • A methyl group replaces the ethoxy substituent.
    • The nitrovinyl group is reported in both (E) and (Z) configurations.
  • Impact on Properties :
    • Molecular Formula : C10H12N2O2S.
    • The smaller methyl group reduces steric hindrance but diminishes electron-donating effects compared to ethoxy.
    • Lower molar mass (224.28 g/mol) may correlate with higher volatility or lower melting points .

N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline

  • Structural Differences: Lacks the methylsulfanyl group; instead, a diethylamino group is attached to the aniline nitrogen.
  • Impact on Properties: Molecular Formula: C12H16N2O2. The diethylamino group enhances electron density at the aniline nitrogen, increasing nucleophilicity. Absence of sulfur limits participation in thiol-mediated reactions or metal coordination via sulfur .

N-[(E)-(3-Nitrophenyl)methylidene]aniline (Schiff Base Analog)

  • Structural Differences :
    • A nitro group is positioned on the phenyl ring of a Schiff base (imine) rather than on an ethenyl chain.
  • Impact on Properties :
    • Molecular Formula : C13H10N2O2.
    • The Schiff base structure enables coordination to metals (e.g., Cu(II)), as seen in related complexes (e.g., [Cu(HL)(Phen)Br2], where HL = Schiff base ligand).
    • The nitro group’s resonance effects differ due to its direct attachment to the aromatic ring .

Comparative Analysis of Key Properties

Property 2-ethoxy-N-[(E)-...aniline 4-Decyl-(Z)-analog 4-Methyl-analog N,N-Diethyl-analog Schiff Base Analog
Molecular Formula ~C11H13N2O3S C19H30N2O2S C10H12N2O2S C12H16N2O2 C13H10N2O2
Substituent Effects Ethoxy (electron-donating) Decyl (hydrophobic) Methyl (weakly donating) Diethylamino (strong donating) Nitro (electron-withdrawing)
Configuration (E)-nitroethenyl (Z)-nitroethenyl Mixed (E/Z) (E)-nitroethenyl (E)-imine
Coordination Chemistry Potential via S and N sites Limited data Limited data Unlikely High (Cu(II) complexes documented)
Solubility Moderate (polar solvents) High (non-polar) Moderate Moderate Low (aromatic)

Biological Activity

2-Ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline (CAS No. 144341-33-3) is a chemical compound with significant potential in biological research due to its unique structural features. This compound features both a nitro group and a methylsulfanyl group, which contribute to its diverse biological activities.

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 254.31 g/mol
  • IUPAC Name : 2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the methylsulfanyl group may interact with thiol-containing enzymes and proteins, affecting enzyme activity and cellular processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be valuable in drug development for metabolic disorders.
  • Cytotoxic Effects : In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Staphylococcus aureus
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicityInduces apoptosis in HeLa cells

Case Study: Cytotoxicity in Cancer Cells

A study conducted on the effects of this compound on HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study observed a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests potential for further development as an anticancer agent .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with suitable nitroethenylating agents under basic conditions. This synthetic approach can be scaled for industrial production, although detailed methods are not extensively documented .

Q & A

Basic: What are the key synthetic strategies for preparing 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the aniline core. A common approach is:

Nitroethenyl Group Introduction : Reacting 2-ethoxyaniline with a nitroalkene precursor under controlled conditions. For example, coupling with 1-(methylsulfanyl)-2-nitroethene derivatives via nucleophilic addition. Temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect stereoselectivity to favor the (E)-isomer .

Sulfanyl Group Retention : Using sodium thiomethoxide (NaSCH₃) or methyl disulfide in the presence of a base (e.g., K₂CO₃) to maintain the methylsulfanyl moiety during reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yields range from 40–65%, depending on stepwise optimization .

Advanced: How can stereoselective synthesis of the (E)-configured nitroethenyl group be achieved?

Answer:
The (E)-configuration is stabilized by:

  • Steric and Electronic Control : Bulky substituents on the nitroethenyl precursor and polar aprotic solvents (e.g., DMF) favor trans-addition. For example, using 2-nitrovinyl sulfides with electron-withdrawing groups enhances electrophilicity, promoting anti-addition to the aniline’s amine .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd or Cu) can direct regioselectivity. However, evidence suggests Raney nickel in hydrazine hydrate reductions effectively retains sulfur groups without isomerization .

Basic: What spectroscopic and crystallographic methods are optimal for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy’s δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂; nitroethenyl protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond lengths. High-resolution data (d ≤ 0.8 Å) are critical for confirming the (E)-configuration and intermolecular interactions .
  • IR Spectroscopy : Nitro group stretches (1520–1350 cm⁻¹) and sulfanyl C–S bonds (700–600 cm⁻¹) validate functional groups .

Advanced: How can computational modeling predict reactivity of the nitroethenyl moiety?

Answer:

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to study electrophilicity. The nitro group’s electron-withdrawing nature increases the ethenyl carbon’s susceptibility to nucleophilic attack (e.g., Michael addition).
  • Transition State Analysis : Simulate reaction pathways for nucleophilic additions (e.g., thiols or amines) to predict regioselectivity and kinetic barriers .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Nitro Group Hazards : Thermal instability requires avoiding high temperatures (>100°C). Use explosion-proof equipment during synthesis .
  • Toxic Exposure Mitigation : Fume hoods, nitrile gloves, and PPE are mandatory. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical aid .

Advanced: How can researchers resolve contradictions in reported spectroscopic data?

Answer:

  • Cross-Validation : Compare NMR (e.g., solvent-induced shifts) and HRMS data across studies. For crystallographic discrepancies, re-refine data using SHELXL with updated scattering factors .
  • Isotopic Labeling : Use ¹⁵N or deuterated analogs to confirm peak assignments in complex spectra .

Basic: What are the potential biological applications of this compound?

Answer:

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. The nitro group may act as a prodrug, activated by bacterial nitroreductases .
  • Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorescence-based assays. The sulfanyl group may chelate metal cofactors in enzymes .

Advanced: What strategies optimize the compound’s stability in biological assays?

Answer:

  • pH Buffering : Use phosphate buffers (pH 7.4) to prevent nitro group reduction.
  • Light Protection : Store solutions in amber vials to avoid photodegradation of the ethenyl moiety .

Basic: How is the compound’s purity assessed post-synthesis?

Answer:

  • HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
  • Melting Point : Sharp range (e.g., 120–122°C) indicates crystallinity and minimal impurities .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig Amination : The aniline’s NH₂ group acts as a directing group for Pd-catalyzed couplings. Steric hindrance from the ethoxy group may slow ortho-substitution .
  • Electrophilic Aromatic Substitution : Nitroethenyl’s electron-deficient nature deactivates the ring, favoring meta-substitution in further functionalization .

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